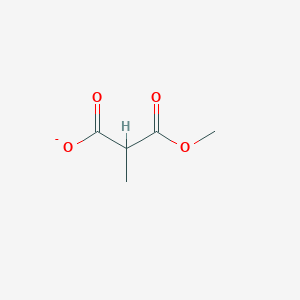
Propanedioic acid, 2-methyl-, 1-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 2-methyl-, 1-methyl ester, also known as methyl 2-methylmalonate, is an organic compound with the molecular formula C5H8O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a methyl group, and one of the carboxyl groups is esterified with methanol. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, 2-methyl-, 1-methyl ester can be synthesized through the esterification of 2-methylmalonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl 2-methylmalonate, which is prepared by the alkylation of dimethyl malonate with methyl iodide in the presence of a strong base like sodium ethoxide. The resulting dimethyl 2-methylmalonate is then hydrolyzed to yield this compound.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-methyl-, 1-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-methylmalonic acid.
Alkylation: The compound can be alkylated at the methylene group between the two carbonyl groups.
Decarboxylation: Upon heating, it can undergo decarboxylation to form isobutyric acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.
Alkylation: Alkyl halides in the presence of a strong base like sodium ethoxide are commonly used.
Decarboxylation: Heating the compound in the presence of a catalyst like copper can facilitate decarboxylation.
Major Products Formed
Hydrolysis: 2-Methylmalonic acid.
Alkylation: Various alkylated derivatives depending on the alkyl halide used.
Decarboxylation: Isobutyric acid.
Scientific Research Applications
Propanedioic acid, 2-methyl-, 1-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and other biologically active compounds.
Medicine: The compound is used in the synthesis of various drugs, including those with anti-inflammatory and analgesic properties.
Industry: It is employed in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of propanedioic acid, 2-methyl-, 1-methyl ester involves its reactivity as an ester and a malonate derivative. It can undergo nucleophilic substitution reactions at the ester group and deprotonation at the methylene group, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Similar structure but without the methyl group on the central carbon.
Diethyl malonate: Similar structure but with ethyl groups instead of methyl groups.
Methyl 2-ethylmalonate: Similar structure but with an ethyl group on the central carbon.
Uniqueness
Propanedioic acid, 2-methyl-, 1-methyl ester is unique due to the presence of the methyl group on the central carbon, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in organic synthesis, particularly in the preparation of compounds with specific steric and electronic properties.
Properties
Molecular Formula |
C5H7O4- |
|---|---|
Molecular Weight |
131.11 g/mol |
IUPAC Name |
3-methoxy-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C5H8O4/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H,6,7)/p-1 |
InChI Key |
LROWQPBZDXWPJW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



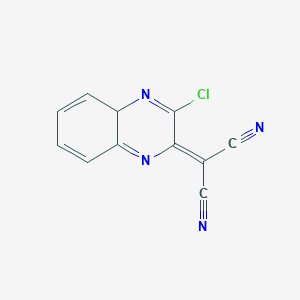
![(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12354035.png)
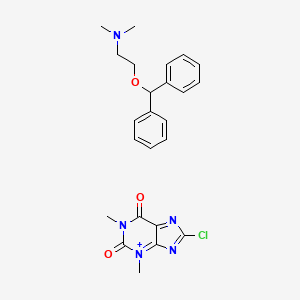
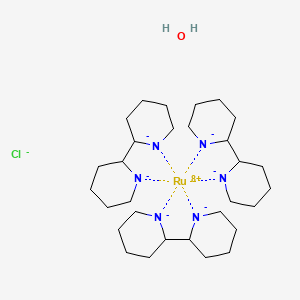
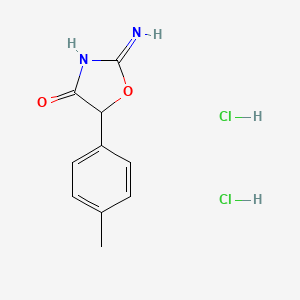
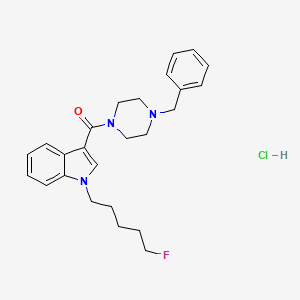
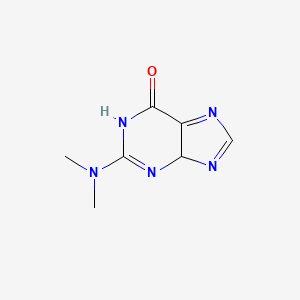
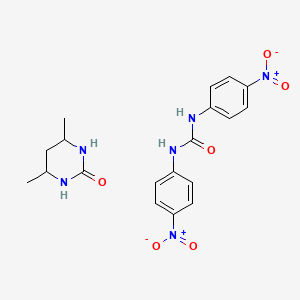


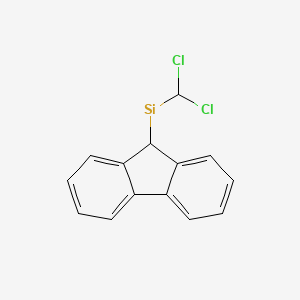
![11-Ketotestosterone-[16,16,17-d3]](/img/structure/B12354106.png)

